molecular formula C19H27ClN2 B1591751 1,3-Dicyclohexylbenzimidazolium chloride CAS No. 1034449-15-4

1,3-Dicyclohexylbenzimidazolium chloride

Cat. No.: B1591751
CAS No.: 1034449-15-4
M. Wt: 318.9 g/mol
InChI Key: JACUDTKAZHCIPU-UHFFFAOYSA-M
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Description

1,3-Dicyclohexylbenzimidazolium chloride is a chemical compound with the molecular formula C19H27ClN2. It is a derivative of benzimidazole, featuring two cyclohexyl groups attached to the nitrogen atoms of the benzimidazole ring. This compound is known for its applications in various fields, including catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dicyclohexylbenzimidazolium chloride can be synthesized through the reaction of benzimidazole with cyclohexyl chloride in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dicyclohexylbenzimidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzimidazole derivatives with various functional groups .

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexylbenzimidazolium chloride involves its interaction with specific molecular targets and pathways. In catalysis, the compound acts as a ligand, forming complexes with metal ions that facilitate various chemical reactions. In biological systems, it may interact with cellular components, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 1,3-Dicyclohexylbenzimidazolium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of cyclohexyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

1,3-dicyclohexylbenzimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N2.ClH/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h7-8,13-17H,1-6,9-12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACUDTKAZHCIPU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584845
Record name 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034449-15-4
Record name 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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